Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
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Overview
Description
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate is a complex organic compound that plays a crucial role in the biosynthesis of bacterial cell-wall peptidoglycan. This compound belongs to the class of pyrimidine nucleotide sugars, which are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group .
Scientific Research Applications
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate typically involves the enzymatic addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the presence of specific ligases . The reaction conditions often require the presence of ATP, which is hydrolyzed to ADP and inorganic phosphate during the process .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic synthesis, where UDP-N-acetylmuramic acid is used as a starting material. This method allows for the efficient production of the compound, which can then be used for further biochemical applications .
Chemical Reactions Analysis
Types of Reactions
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate primarily undergoes addition reactions, where specific amino acids are added to the nucleotide precursor. These reactions are highly stereospecific and are catalyzed by various ligases .
Common Reagents and Conditions
The common reagents used in these reactions include ATP, which provides the necessary energy for the addition reactions, and specific ligases such as MurD and MurF . The conditions typically involve a controlled environment with precise pH and temperature to ensure the efficiency of the enzymatic reactions .
Major Products Formed
The major products formed from these reactions include UDP-N-acetylmuramoyl-pentapeptide, which is a crucial intermediate in the biosynthesis of bacterial cell walls .
Mechanism of Action
The mechanism of action of Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate involves the catalysis of addition reactions by specific ligases. These ligases facilitate the addition of amino acids to the nucleotide precursor, leading to the formation of peptidoglycan precursors . The molecular targets include various ligases such as MurD and MurF, which play a critical role in the biosynthesis of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine: This compound is similar in structure but lacks the D-glutamate moiety.
UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase: This compound is involved in similar biosynthetic pathways but has different enzymatic properties.
Uniqueness
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate is unique due to its specific role in the addition of meso-diaminopimelic acid to the nucleotide precursor, which is a critical step in the biosynthesis of bacterial cell walls . Its high stereospecificity and the involvement of multiple ligases make it a valuable compound for biochemical research and industrial applications .
Properties
Molecular Formula |
C28H43N5O23P2 |
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Molecular Weight |
879.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C28H43N5O23P2/c1-10(23(42)31-13(26(44)45)4-5-17(37)38)29-24(43)11(2)52-22-18(30-12(3)35)27(54-14(8-34)20(22)40)55-58(49,50)56-57(47,48)51-9-15-19(39)21(41)25(53-15)33-7-6-16(36)32-28(33)46/h6-7,10-11,13-15,18-22,25,27,34,39-41H,4-5,8-9H2,1-3H3,(H,29,43)(H,30,35)(H,31,42)(H,37,38)(H,44,45)(H,47,48)(H,49,50)(H,32,36,46)/t10-,11+,13+,14+,15+,18+,19+,20+,21+,22+,25+,27+/m0/s1 |
InChI Key |
OJZCATPXPWFLHF-HPUCEMLMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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